molecular formula C5H6INS B13325273 (5-Iodothiophen-3-yl)methanamine

(5-Iodothiophen-3-yl)methanamine

Cat. No.: B13325273
M. Wt: 239.08 g/mol
InChI Key: IRQMSNRRMKLYBH-UHFFFAOYSA-N
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Description

(5-Iodothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6INS It features a thiophene ring substituted with an iodine atom at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodothiophen-3-yl)methanamine typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-thiophenemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form thiophene derivatives without the halogen.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, or amides.

    Reduction: Thiophene derivatives without the iodine atom.

    Substitution: Thiophene derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

(5-Iodothiophen-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodothiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The iodine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-3-yl)methanamine
  • (5-Chlorothiophen-3-yl)methanamine
  • (5-Fluorothiophen-3-yl)methanamine

Uniqueness

(5-Iodothiophen-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Properties

Molecular Formula

C5H6INS

Molecular Weight

239.08 g/mol

IUPAC Name

(5-iodothiophen-3-yl)methanamine

InChI

InChI=1S/C5H6INS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2

InChI Key

IRQMSNRRMKLYBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN)I

Origin of Product

United States

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